(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid
Description
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative with the molecular formula C₁₀H₈BClN₂O₃ and a molecular weight of 250.45 g/mol . Its CAS registry number is 918138-37-1, and its structure features a pyridine ring substituted with a boronic acid group at position 3 and a 5-chloropyridin-3-yloxy moiety at position 6 (Figure 1). The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic acid group’s reactivity with aryl halides .
The boronic acid functional group enables its use in catalytic cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry for constructing heterocyclic scaffolds . Its electronic properties, influenced by the electron-withdrawing chlorine atom and the ether linkage, enhance its stability and reactivity in palladium-catalyzed transformations.
Properties
CAS No. |
918138-39-3 |
|---|---|
Molecular Formula |
C10H8BClN2O3 |
Molecular Weight |
250.45 g/mol |
IUPAC Name |
[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H8BClN2O3/c12-8-3-9(6-13-5-8)17-10-2-1-7(4-14-10)11(15)16/h1-6,15-16H |
InChI Key |
SVFFNDRPICGMNI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC(=CN=C2)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of pyridinylboronic acids, including (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid, can be achieved through several methods :
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the boronic acid derivative.
Chemical Reactions Analysis
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid undergoes various chemical reactions :
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Complexation: The boronic acid group can form complexes with diols, amines, and other nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and borates.
Scientific Research Applications
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drug candidates and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid involves its ability to form covalent bonds with specific molecular targets . The boronic acid group can interact with diols, amines, and other nucleophiles, forming stable complexes. This interaction can inhibit the activity of enzymes or receptors, leading to various biological effects. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition in medicinal chemistry or cross-coupling reactions in organic synthesis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid | 918138-37-1 | C₁₀H₈BClN₂O₃ | 250.45 | 6-chloropyridin-3-yloxy, boronic acid |
| (5-(5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid | Not available | C₁₀H₈BClN₂O₃ | 250.45 | 5-chloropyridin-3-yloxy, boronic acid |
| (6-(6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid | Not available | C₁₀H₈BClN₂O₃ | 250.45 | 6-chloropyridin-3-yloxy, boronic acid |
| (5-Chloro-6-isopropoxypyridin-3-yl)boronic acid | 1150114-69-4 | C₈H₁₁BClNO₃ | 215.45 | 6-isopropoxy, 5-chloro |
| (6-Chloro-5-fluoropyridin-3-yl)boronic acid | 1072946-66-7 | C₅H₄BClFNO₂ | 175.35 | 6-chloro, 5-fluoro |
Key Observations :
Positional Isomerism : The target compound differs from analogues like 5-(5-chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid in the substitution pattern of the chloropyridinyloxy group. Positional isomerism affects electronic distribution and steric hindrance, altering reactivity in cross-coupling reactions .
Halogen Variation : The 6-chloro-5-fluoropyridin-3-yl analogue (CAS: 1072946-66-7) introduces fluorine, which increases electronegativity and may enhance metabolic stability in drug candidates compared to chlorine .
Table 2: Comparative Reactivity in Cross-Coupling Reactions
Key Findings :
- The target compound exhibits high yields (93%) in coupling reactions, comparable to {5-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid .
- Fluorinated analogues like (6-fluoropyridin-3-yl)boronic acid are employed in synthesizing fluorinated heterocycles, which are critical in agrochemicals and PET imaging .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound | pKa (Predicted) | Boiling Point (°C) | Solubility (LogP) |
|---|---|---|---|
| Target compound | 5.65 | 325.4 | 1.51 (estimated) |
| (6-Chloro-5-fluoropyridin-3-yl)boronic acid | 5.65 | 325.4 | 1.51 |
| (5-Chloro-6-isopropoxypyridin-3-yl)boronic acid | Not reported | Not available | Higher (alkoxy group) |
Biological Activity
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid is a boronic acid derivative notable for its complex structure, which includes two pyridine rings and a chlorinated substituent. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure features:
- Two Pyridine Rings : These contribute to the compound's electronic properties and potential interactions with biological targets.
- Chlorinated Substituent : The presence of a chlorine atom enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with various enzymes and receptors.
The biological activity of (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid is largely attributed to its boronic acid functionality. Boronic acids are known to interact with diols in biological systems, which can lead to inhibition of specific enzymes. This compound may exhibit:
- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit proteasomes and other enzyme classes, impacting metabolic pathways crucial for cell survival and proliferation.
- Receptor Binding : The structural features suggest potential for binding to various receptors, potentially influencing signaling pathways.
Biological Activities
Research indicates that (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid exhibits several biological activities:
- Anticancer Activity : Similar boronic acids have been shown to inhibit cancer cell growth by interfering with proteasome activity. For instance, studies have demonstrated that certain boronic acids can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antibacterial Properties : Boronic acids have been explored for their ability to inhibit beta-lactamases, enzymes that confer antibiotic resistance. The unique structure of this compound may enhance its effectiveness against resistant bacterial strains.
- Antiviral Activity : Some studies suggest that boronic acids can exhibit antiviral properties by targeting viral proteases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that similar compounds inhibited proteasome activity with IC50 values in the low nanomolar range, indicating potent anticancer effects. |
| Study 2 | Found that chlorinated pyridine derivatives showed enhanced lipophilicity and improved binding affinity towards specific enzymes compared to non-chlorinated analogs. |
| Study 3 | Investigated the antibacterial activity of boronic acids against resistant strains, revealing significant inhibitory constants (Ki values as low as 0.004 µM). |
Interaction Studies
Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding affinity and specificity of (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid towards various biological targets. These studies highlight:
- High Binding Affinity : Indicating potential therapeutic applications.
- Specificity Towards Targets : Suggesting minimal off-target effects, which is crucial for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
